REACTION_SMILES
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[CH3:24][C:25]#[N:26].[ClH:18].[Na+:23].[O-:19][C:20]([OH:21])=[O:22].[O:1]1[CH2:3][CH2:2][O:4][C:5]12[CH2:6][CH2:7][CH:8]([c:11]1[n:12][cH:13][cH:14][cH:15][c:16]1[OH:17])[CH2:9][CH2:10]2>>[O:4]=[C:5]1[CH2:6][CH2:7][CH:8]([c:11]2[n:12][cH:13][cH:14][cH:15][c:16]2[OH:17])[CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Oc1cccnc1C1CCC2(CC1)OCCO2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccnc1C1CCC2(CC1)OCCO2
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Name
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Type
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product
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Smiles
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O=C1CCC(c2ncccc2O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |